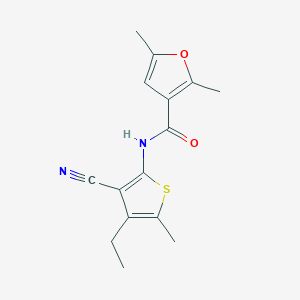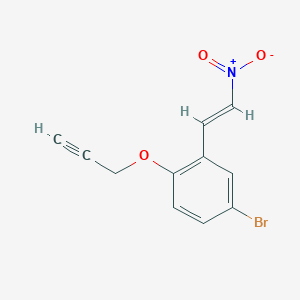![molecular formula C11H16N2O5S2 B4698116 3-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)-2-thiophenecarboxylic acid](/img/structure/B4698116.png)
3-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)-2-thiophenecarboxylic acid
Übersicht
Beschreibung
3-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)-2-thiophenecarboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)-2-thiophenecarboxylic acid is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, including COX-2 and 5-lipoxygenase. This leads to a reduction in the production of certain inflammatory mediators, which could be useful in the treatment of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 3-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)-2-thiophenecarboxylic acid has various biochemical and physiological effects. For example, it has been shown to reduce the production of certain inflammatory mediators, such as prostaglandins and leukotrienes. In addition, it has been shown to have antioxidant properties, which could be useful in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)-2-thiophenecarboxylic acid has several advantages for lab experiments. For example, it is relatively easy to synthesize and is readily available. In addition, it has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments. For example, it may have low solubility in certain solvents, which could limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)-2-thiophenecarboxylic acid. One area of research could be to investigate its potential use as a drug candidate for the treatment of various diseases. In addition, further studies could be conducted to better understand its mechanism of action and its effects on various biochemical and physiological pathways. Finally, efforts could be made to improve its solubility and other physical properties, which could increase its usefulness in lab experiments.
Wissenschaftliche Forschungsanwendungen
3-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)-2-thiophenecarboxylic acid has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and inflammation. In addition, it has been studied for its potential use as a selective COX-2 inhibitor, which could be useful in the treatment of pain and inflammation.
Eigenschaften
IUPAC Name |
3-(2-morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5S2/c14-11(15)10-9(1-8-19-10)20(16,17)12-2-3-13-4-6-18-7-5-13/h1,8,12H,2-7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPGAETYTDUHGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNS(=O)(=O)C2=C(SC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-bromophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)acetamide](/img/structure/B4698035.png)
![N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4698045.png)

![butyl 4-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate](/img/structure/B4698064.png)


![2-oxopropyl N-[(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycinate](/img/structure/B4698085.png)

![2-chloro-4-(3-{[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B4698094.png)

![2-methyl-2-[({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amino]-1-propanol hydrochloride](/img/structure/B4698117.png)
![N-(2-methyl-5-nitrophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B4698125.png)
![N-1,3-benzodioxol-5-yl-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4698129.png)
![4-benzyl-1-[(4-fluorobenzyl)sulfonyl]piperidine](/img/structure/B4698134.png)